N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide is a complex organic compound that features a benzylpyrrolidine moiety linked to a methoxy-methylbenzamide structure
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-22(21(24)19-10-6-7-11-20(19)25-2)14-18-12-13-23(16-18)15-17-8-4-3-5-9-17/h3-11,18H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVITOKKCXAHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzylpyrrolidine intermediate. This can be achieved through the reaction of benzylamine with pyrrolidinone under specific conditions . The intermediate is then reacted with 2-methoxy-N-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide exerts its effects involves interaction with specific molecular targets. The benzylpyrrolidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The methoxy-methylbenzamide structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinone: Shares the benzylpyrrolidine core but lacks the methoxy-methylbenzamide structure.
N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine: Similar structure but with an ethanamine group instead of the methoxy-methylbenzamide.
Uniqueness
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-methoxy-N-methylbenzamide is unique due to its combination of the benzylpyrrolidine and methoxy-methylbenzamide moieties, which confer specific chemical and biological properties not found in the similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
